molecular formula C20H15N5O6 B2683179 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894930-53-1

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B2683179
CAS No.: 894930-53-1
M. Wt: 421.369
InChI Key: INMFJJFCXYZAJH-UHFFFAOYSA-N
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Description

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a quinazoline-2,4-dione core, a moiety known to exhibit diverse biological activities, fused with a [1,3]dioxole ring and further functionalized with a phenyl-1,2,4-oxadiazole acetamide side chain. This specific molecular architecture is designed to act as a potential kinase inhibitor. The quinazoline scaffold is a well-established pharmacophore in targeted cancer therapy, notably found in Epidermal Growth Factor Receptor (EGFR) inhibitors like erlotinib. Researchers are investigating this compound for its ability to modulate key signaling pathways that drive cellular proliferation and survival. The integration of the 1,2,4-oxadiazole group, a common bioisostere for ester and amide functionalities, is intended to enhance metabolic stability and binding affinity to specific enzymatic targets. Current research applications are focused on evaluating its efficacy and mechanism of action as a tyrosine kinase inhibitor in various in vitro and in vivo cancer models, particularly for assessing its pro-apoptotic and anti-proliferative effects. This compound serves as a crucial chemical probe for understanding structure-activity relationships in the development of novel anticancer agents.

Properties

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O6/c21-16(26)8-24-13-7-15-14(29-10-30-15)6-12(13)19(27)25(20(24)28)9-17-22-18(23-31-17)11-4-2-1-3-5-11/h1-7H,8-10H2,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMFJJFCXYZAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)N)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic molecule featuring a quinazoline core fused with dioxolo and oxadiazole moieties. This structural complexity suggests potential for significant biological activity, particularly in medicinal chemistry. The molecular formula is C20H15N5O6C_{20}H_{15}N_{5}O_{6} with a molecular weight of approximately 421.4 g/mol .

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit diverse pharmacological activities. Specifically, the presence of oxadiazole and quinazoline rings is associated with various biological effects:

  • Anticancer Activity : Compounds containing oxadiazoles have shown inhibitory effects on cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Enzyme Inhibition : The compound may inhibit enzymes like carbonic anhydrase and histone deacetylases, which are relevant in cancer therapy and other diseases .

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Studies suggest that it may affect pathways involved in cell proliferation and apoptosis through enzyme inhibition and receptor modulation.

Interaction Studies

Research has demonstrated that similar compounds can interact with key enzymes involved in disease processes. For example:

  • Carbonic Anhydrase Inhibition : This enzyme is crucial for maintaining acid-base balance and facilitating respiration; inhibitors can lead to therapeutic effects in conditions like glaucoma and epilepsy.

Case Studies

Recent studies have highlighted the potential of oxadiazole derivatives in medical applications:

  • Anticancer Studies : A study evaluated a series of oxadiazole derivatives against various cancer cell lines. One derivative showed significant cytotoxicity against MCF-7 cells with an IC50 value of 27.3 μM .
  • Antiviral Activity : Another study focused on the antiviral properties of similar compounds against Hepatitis B virus (HBV). Molecular docking studies indicated effective interaction with viral capsid proteins, suggesting potential as antiviral agents .

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

Compound NameBiological ActivityIC50 Value (μM)Reference
Oxadiazole Derivative AAnticancer (MCF-7)27.3
Oxadiazole Derivative BAntiviral (HBV)N/A
Compound XEnzyme Inhibition (Carbonic Anhydrase)N/A

Scientific Research Applications

Biological Activities

Research indicates that derivatives of oxadiazole and quinazoline structures exhibit diverse biological activities. The following are notable applications:

Anticancer Activity

Compounds similar to this one have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa1.18 ± 0.14
Compound BMCF70.67
Compound CSW11160.80

These findings suggest that the compound may exhibit comparable or enhanced anticancer properties compared to established chemotherapeutics .

Enzyme Inhibition

The compound may inhibit key enzymes implicated in cancer progression and other diseases. Notable targets include:

  • Carbonic Anhydrase (CA) : Inhibitors of this enzyme have been linked to cancer therapy.
  • Histone Deacetylases (HDAC) : Similar compounds have shown potential in inhibiting HDACs, which are involved in cancer cell proliferation .

Antimicrobial Properties

Some derivatives exhibit antibacterial and antifungal activities against various pathogens, indicating potential applications in treating infections.

Mechanistic Studies

Mechanistic investigations have highlighted interactions such as:

  • Inhibition of Sirtuin 2 (SIRT2) : This enzyme is implicated in various cancers and neurodegenerative diseases.
  • Affinity for Protein-Tyrosine Phosphatase 1B (PTP1B) : This interaction could influence insulin signaling pathways, relevant for diabetes treatment.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of oxadiazole-containing compounds:

Study on Quinazoline Derivatives

A series of quinazoline derivatives were synthesized and evaluated for anticancer activity against multiple cell lines. The most potent derivative showed an IC50 value significantly lower than established chemotherapeutics.

Oxadiazole Functionalization

Research has shown that introducing oxadiazole moieties enhances the biological activity of quinazoline structures by improving their binding affinity to target enzymes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Observations:

  • Halogenation : Brominated analogs (e.g., ) exhibit distinct reactivity profiles, useful in covalent inhibitor design.

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:

  • Analgesic Activity: Quinazolinone hydrazides (e.g., compound 4 in ) showed moderate analgesic effects in murine models, suggesting the acetamide side chain may influence pain modulation pathways.
  • Enzyme Inhibition : Benzimidazole-dioxolo derivatives (e.g., ) exhibited IDO1 inhibitory activity, implying the dioxolo ring may enhance target engagement in enzyme pockets.
  • Computational Predictions : Machine learning-based similarity metrics (Tanimoto/Dice indices) suggest the target compound shares structural motifs with kinase inhibitors, warranting further validation .

Computational and Physicochemical Analysis

  • Hydrogen-Bonding Capacity: The 6,8-dioxo system and acetamide NH provide hydrogen-bond donors/acceptors, critical for target binding.

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